N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Description

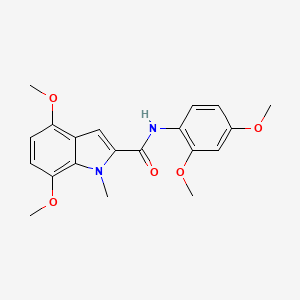

N-(2,4-Dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide (Compound ID: Y043-2536) is a methoxy-rich indole-2-carboxamide derivative with the molecular formula C₂₀H₂₂N₂O₅ and a molecular weight of 370.4 g/mol . Its structure features a 1-methylindole core substituted with methoxy groups at positions 4 and 7, while the carboxamide moiety is linked to a 2,4-dimethoxyphenyl group. These characteristics suggest suitability for drug discovery, particularly in targeting enzymes or receptors requiring aromatic or hydrogen-bond interactions.

Properties

Molecular Formula |

C20H22N2O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C20H22N2O5/c1-22-15(11-13-16(25-3)8-9-17(26-4)19(13)22)20(23)21-14-7-6-12(24-2)10-18(14)27-5/h6-11H,1-5H3,(H,21,23) |

InChI Key |

PQIVZNBZZVZNOK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Carboxamide Formation: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide exhibit notable anticancer properties. For instance, indole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study highlighted that certain indole derivatives could effectively target multiple signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Indole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes. Research has demonstrated that similar compounds can significantly reduce edema and pain in animal models .

Antimicrobial Properties

This compound may also exhibit antimicrobial effects. Studies have shown that methoxylated indole derivatives possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of indole derivatives, this compound was tested against human breast cancer cells (MCF-7). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of similar compounds showed that this compound effectively reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This reduction correlates with decreased inflammatory responses in vivo models .

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of methoxylated indoles demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that the compound could serve as a template for developing new antimicrobial agents targeting resistant strains .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. For example, it can inhibit bacterial RNA polymerase by binding to the switch region, thereby preventing RNA synthesis and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Methoxy vs. Halogen Substituents: The target compound’s methoxy groups (electron-donating) contrast with fluorine/chlorine (electron-withdrawing) in analogs .

- Indole Modifications : Methylation at the indole nitrogen (1-CH₃) in the target compound likely reduces oxidative metabolism at this position compared to unsubstituted indoles (e.g., ) .

- Carboxamide Linkers: The 2,4-dimethoxyphenyl carboxamide moiety provides a planar aromatic surface distinct from bulkier benzoyl or chlorophenoxy groups in analogs .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The target compound’s logP (3.27) is comparable to fluorinated analogs (e.g., ), but higher than polar imidazole derivatives (e.g., ). This balance supports membrane permeability while retaining solubility.

- Metabolic Stability : Methylation at the indole nitrogen and absence of labile halogens may enhance metabolic stability relative to halogenated analogs .

Biological Activity

N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H22N2O4

- Molecular Weight : 342.38 g/mol

The structure features an indole core substituted with methoxy groups and a carboxamide functional group, which are often associated with diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the indole nucleus.

- Introduction of methoxy substituents via methylation reactions.

- Coupling with the 2,4-dimethoxyphenyl moiety through amide bond formation.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays demonstrated that related compounds can induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compounds were shown to enhance caspase-3 activity and induce cell cycle arrest at the G2/M phase at micromolar concentrations .

| Compound | Cell Line | Concentration (μM) | Effect on Cell Cycle |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Apoptosis Induction |

| 7h | MDA-MB-231 | 10.0 | G2/M Arrest |

| 10c | HepG2 | 5.0 | Apoptosis Induction |

Antiviral Activity

Preliminary investigations into the antiviral properties of similar indole derivatives have shown promising results against viral pathogens. For example, certain derivatives demonstrated effective inhibition of viral replication in vitro by targeting viral polymerases .

The proposed mechanisms by which this compound exerts its biological effects include:

- Microtubule Destabilization : Compounds with similar structures have been observed to interfere with microtubule assembly, leading to disrupted mitotic processes in cancer cells .

- Apoptosis Induction : The activation of apoptotic pathways through caspase activation suggests that these compounds can trigger programmed cell death in malignant cells .

- Receptor Interaction : Some studies indicate potential interactions with cannabinoid receptors, which may mediate both analgesic and anti-inflammatory effects .

Case Studies and Research Findings

A comprehensive review of literature from 2012 to 2021 highlights various derivatives of indole and their biological activities:

- Study on Indole Derivatives : This study synthesized several indole-based compounds and evaluated their antiproliferative effects against multiple cancer cell lines. The findings suggested that modifications to the indole structure significantly influence biological activity .

- Antiviral Efficacy : Research on antiviral agents derived from indole frameworks demonstrated activity against several viruses, indicating a broad spectrum of potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide?

- Methodology :

- Coupling Reactions : Use carbodiimide-based coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acid intermediates (e.g., indole-2-carboxylic acid derivatives) for amide bond formation. Solvents such as dry DCM (dichloromethane) are preferred for moisture-sensitive steps .

- Stepwise Synthesis : Sequential reactions involving protection/deprotection of functional groups (e.g., methoxy groups) to avoid side reactions. For example, TLC (hexane:ethyl acetate, 9:3 v/v) is critical for monitoring reaction progress .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 (400 MHz) to confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular mass and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis to resolve 3D conformation, especially for verifying steric effects of methoxy substituents .

Q. What solvents and conditions optimize purity during synthesis?

- Methodology :

- Low-Temperature Reactions : Maintain temperatures at 0–5°C during coupling steps to minimize side reactions (e.g., hydrolysis of TBTU) .

- Acid/Base Workup : Use 10% sodium bicarbonate or 2N HCl for partitioning to remove unreacted reagents. Anhydrous sodium sulfate is recommended for drying organic layers .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy positioning) impact biological activity?

- Methodology :

-

Structure-Activity Relationship (SAR) : Synthesize analogs with 2,4-dimethoxy vs. 3,4-dimethoxy phenyl groups and compare bioactivity (e.g., enzyme inhibition or antimicrobial assays). For example, 2,4-dimethoxy groups may enhance lipophilicity and target binding .

-

Computational Modeling : Use tools like molecular docking to predict interactions with target proteins (e.g., kinases or bacterial enzymes).

Table 1 : Substituent Effects on Bioactivity

Q. How can crystallographic data resolve contradictions in reported conformational properties?

- Methodology :

- Comparative Analysis : Overlay X-ray structures of analogs (e.g., N-(2,4-dimethoxyphenyl)-indole-2-carboxamide derivatives) to identify conserved torsional angles or steric clashes caused by methoxy groups .

- DFT Calculations : Validate experimental bond lengths/angles using density functional theory (DFT) to resolve discrepancies in crystallographic vs. computational models .

Q. What strategies mitigate low yields in multi-step syntheses?

- Methodology :

- Optimized Stoichiometry : Use a 1.2:1 molar ratio of carboxylic acid to amine intermediate to drive amide bond formation to completion .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for steps like indole ring formation or deprotection .

Q. How are photoactivatable functionalities incorporated to study target engagement?

- Methodology :

- Photoaffinity Labeling : Introduce benzophenone or diazirine groups via N-alkylation of the indole nitrogen. For example, react with 4-benzoylphenethylamine to generate probes for cross-linking studies .

- UV Irradiation : Validate target binding by irradiating the compound-cell lysate mixture and analyzing covalent adducts via SDS-PAGE or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.